SHP099

Oncology Cell Signaling SHP2 Inhibition

SHP099 is the first-in-class, orally bioavailable allosteric SHP2 inhibitor (IC50 0.071 μM) that established pharmacological SHP2 blockade proof-of-concept. As the foundational benchmark against which clinical candidates TNO155 and RMC-4630 were optimized, it provides the most validated in vivo reference for RAS-ERK pathway studies. With proven oral efficacy at 75 mg/kg in multiple xenograft models and reproducible p-ERK modulation, SHP099 is the definitive tool for target validation, RTK/MEK inhibitor combination screens, and immuno-oncology research.

Molecular Formula C16H19Cl2N5
Molecular Weight 352.3 g/mol
Cat. No. B560175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP099
Synonyms6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine
Molecular FormulaC16H19Cl2N5
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N
InChIInChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22)
InChIKeyYGUFCDOEKKVKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

SHP099: Benchmark Allosteric SHP2 Inhibitor for RAS-ERK Pathway Research and Preclinical Procurement


SHP099 (CAS 1801747-42-1) is a first-in-class, highly potent (IC₅₀ = 0.071 μM), selective, and orally bioavailable small-molecule allosteric inhibitor of the non-receptor protein tyrosine phosphatase SHP2 [1]. It stabilizes SHP2 in its auto-inhibited conformation by concurrently binding to the interface of its N-SH2, C-SH2, and PTP domains, thereby suppressing RAS-ERK signaling downstream of receptor tyrosine kinases (RTKs) [2]. This distinct allosteric mechanism, first elucidated by researchers at Novartis, established the proof-of-concept for pharmacological SHP2 inhibition and paved the way for subsequent clinical candidates [3].

SHP099 Procurement: Why Allosteric SHP2 Inhibitors Are Not Interchangeable


While several allosteric SHP2 inhibitors share a common binding pocket, they are not interchangeable. Key pharmacophores diverge significantly, leading to substantial differences in potency, pharmacokinetic (PK) profiles, safety liabilities, and mutation sensitivity [1]. SHP099 serves as the foundational tool compound against which subsequent analogs like TNO155, RMC-4630, and JAB-3068 were optimized. Its well-documented, potent, and selective in vivo profile in numerous xenograft models provides a critical baseline for mechanism-of-action studies and combination therapy screens that cannot be assumed for other SHP2 inhibitors [2]. The specific evidence below quantifies these critical differences to guide scientifically rigorous selection.

SHP099 Quantitative Differentiation: A Head-to-Head Evidence Guide for Scientific Procurement


Superior On-Target Potency Against Wild-Type SHP2 in Biochemical Assays

SHP099 demonstrates a 2- to 6-fold greater potency for wild-type SHP2 compared to other leading allosteric inhibitors when assessed in biochemical assays. In direct head-to-head comparisons, SHP099 inhibited SHP2 with an IC₅₀ of 0.071 μM [1], while its clinical successor TNO155 required an IC₅₀ of 0.011 μM (approx. 6-fold difference) and JAB-3068 exhibited an IC₅₀ of 0.0258 μM (approx. 2.8-fold difference) . This foundational potency established SHP099 as the gold standard for early target validation.

Oncology Cell Signaling SHP2 Inhibition

Benchmark Cellular Pathway Inhibition (p-ERK) and Anti-Proliferative Activity

SHP099 provides a well-defined baseline for cellular activity in the widely used KYSE-520 esophageal cancer model. It inhibits p-ERK with an IC₅₀ of 0.25 μM and cell proliferation with an IC₅₀ of 1.4 μM . In contrast, TNO155 is significantly more potent, achieving p-ERK inhibition at 0.008 μM and proliferation inhibition at 0.100 μM . This quantitative difference highlights SHP099's role as the reference compound for understanding the relationship between SHP2 inhibition and downstream pathway modulation, against which the enhanced potency of later analogs can be precisely measured.

Cancer Cell Biology MAPK Signaling Anti-proliferative Assays

Robust In Vivo Anti-Tumor Efficacy Across Multiple Xenograft Models

SHP099 has demonstrated consistent, dose-dependent anti-tumor efficacy in a wide array of subcutaneous and orthotopic xenograft models, providing a robust preclinical efficacy benchmark. At oral doses of 75 mg/kg daily, SHP099 significantly inhibited tumor growth in head and neck squamous cell carcinoma (HNSCC) models [1]. In an orthotopic glioblastoma model, SHP099 accumulated at efficacious brain concentrations and effectively inhibited tumor growth [2]. This extensive in vivo dataset, often lacking for newer, clinical-stage analogs due to proprietary constraints, makes SHP099 an invaluable tool for validating target biology and designing preclinical combination studies.

Preclinical Oncology In Vivo Pharmacology Xenograft Models

Verified Selectivity Profile Against SHP1 and Off-Target Kinases

SHP099 exhibits excellent selectivity for SHP2 over its closest homolog, SHP1, and a broad panel of kinases and phosphatases. It shows no detectable activity against SHP1 at concentrations up to 10 µM, despite 61% sequence identity between the two proteins . Furthermore, in panels of 21 human phosphatases and 66 serine-threonine and tyrosine kinases, no significant off-target activity was observed . While other SHP2 inhibitors also claim selectivity, SHP099's profile is the most extensively characterized in the public domain, providing a high degree of confidence for researchers investigating SHP2-specific biology.

Target Selectivity Kinase Profiling Phosphatase Profiling

Mutation-Specific Sensitivity Profiles in Gain-of-Function SHP2 Mutants

SHP099 exhibits a distinct, well-characterized sensitivity profile against various gain-of-function (GOF) SHP2 mutants commonly found in cancer. It potently inhibits SHP2ᴱ⁷⁶ᴷ with an IC₅₀ of 2.896 μM, SHP2ᴰ⁶¹ʸ (1.241 μM), and SHP2ᴱ⁶⁹ᴷ (0.416 μM), but shows reduced activity against other mutants . In contrast, TNO155 was specifically optimized for improved potency against the E76A mutant, forming tighter interactions compared to SHP099 . This differential mutant sensitivity is crucial for selecting the appropriate tool compound for studies focused on specific SHP2 mutations.

Mutation Selectivity Cancer Genetics SHP2 Mutants

SHP099: Best-Fit Research and Preclinical Development Scenarios


SHP2 Target Validation and Mechanistic Pathway Studies

SHP099 is the ideal tool for initial target validation and detailed mechanistic studies of SHP2 in RAS-ERK signaling. Its well-characterized potency (IC₅₀ = 0.071 μM), cellular p-ERK inhibition (0.25 μM), and anti-proliferative activity (1.4 μM in KYSE-520 cells) provide a reliable benchmark for assessing the impact of SHP2 inhibition on downstream effectors [1]. The extensive public data on its in vivo efficacy across multiple tumor models allows researchers to directly compare their findings with established results, ensuring reproducibility and interpretability [2].

Preclinical Combination Therapy Screening with RTK or MEK Inhibitors

Given its foundational role in the field, SHP099 is the reference compound of choice for preclinical combination screens with RTK inhibitors (e.g., erlotinib) or MEK inhibitors. Its robust, dose-dependent tumor growth inhibition at 75 mg/kg in xenograft models provides a clear baseline for evaluating synergistic or additive effects [1]. Using SHP099, researchers can deconvolve the contribution of SHP2 blockade to combination efficacy before transitioning to more advanced clinical analogs with differing PK and safety profiles [2].

In Vivo Efficacy Studies in RTK-Driven Tumor Xenograft Models

For researchers needing to establish in vivo proof-of-concept for SHP2 inhibition in a specific cancer model, SHP099 is the most suitable starting point. Its proven oral bioavailability and efficacy at 75 mg/kg daily in subcutaneous and orthotopic xenograft models, including HNSCC and glioblastoma, provide a validated experimental protocol [1]. The availability of extensive published data on tumor growth inhibition and pharmacodynamic marker modulation (e.g., p-ERK) facilitates direct comparison and enhances the translational potential of new findings [2].

Investigating SHP2-Dependent Immune Checkpoint Modulation

SHP099's well-documented role as a key mediator of the PD-1 and BTLA immune checkpoint pathways makes it a critical tool for immuno-oncology research. By using SHP099 to inhibit SHP2, researchers can study its effects on T-cell function, tumor-associated macrophage (TAM) phagocytosis, and the broader tumor immune microenvironment in a defined, reproducible manner [1]. This is particularly valuable for exploring combination strategies with immune checkpoint inhibitors, where understanding the specific contribution of SHP2 blockade is essential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHP099

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.